molecular formula C9H17BO2 B144988 Cyclopropylboronic acid pinacol ester CAS No. 126689-01-8

Cyclopropylboronic acid pinacol ester

Cat. No.: B144988
CAS No.: 126689-01-8
M. Wt: 168.04 g/mol
InChI Key: XGBMQBPLWXTEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylboronic acid pinacol ester (CAS: 126689-01-8, molecular formula: C₉H₁₇BO₂) is a boronic ester widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce cyclopropyl groups into complex molecules . Its pinacol ester moiety enhances solubility and stability compared to the parent boronic acid, making it a preferred reagent in pharmaceuticals, agrochemicals, and materials science . The cyclopropane ring confers conformational rigidity, a valuable feature in drug design for improving metabolic stability and target binding .

Synthetic methods for this compound include one-pot procedures starting from propargylic silyl ethers, leveraging hydroboration and cyclization steps to achieve diverse cyclopropyl derivatives (e.g., aromatic, aliphatic, spiro-substituted) in high efficiency . Its applications are exemplified in the synthesis of drug candidates like Wu81 and Wu136, where it facilitates cyclopropane incorporation via palladium-catalyzed couplings .

Properties

IUPAC Name

2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMQBPLWXTEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374127
Record name 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126689-01-8
Record name 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126689-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Scope

The process begins with hydroboration of the terminal alkyne, forming a zirconium-boron intermediate. Lewis acid activation of the silyl ether facilitates intramolecular cyclopropanation, yielding CBP with excellent stereocontrol. This method accommodates aromatic, aliphatic, and spiro-cyclopropane derivatives, with yields ranging from 65% to 85%. For example, para-methoxyaryl-substituted CBP is obtained in 78% yield, while aliphatic analogs require longer reaction times but achieve comparable efficiency.

Advantages and Limitations

  • Advantages :

    • Eliminates intermediate purification, reducing waste and time.

    • Tolerates sterically hindered substrates, including quaternary carbons.

  • Limitations :

    • Requires strict anhydrous conditions due to moisture-sensitive reagents.

    • Limited efficacy for electron-deficient acetylenes, necessitating alternative methods.

Grignard Reagent-Mediated Synthesis

A patent by Li et al. (2012) outlines a Grignard-based route starting from cyclopropyl bromide. Cyclopropylmagnesium bromide is generated in situ and reacted with 1-substituted pinacol borates under controlled conditions (Scheme 1).

Procedural Details

  • Grignard Formation : Cyclopropyl bromide reacts with magnesium in tetrahydrofuran (THF) at room temperature.

  • Borylation : The Grignard reagent is added dropwise to 1-substituted pinacol borate (molar ratio 1.2:1.5).

  • Workup : The mixture is quenched with 5–15% aqueous HCl, oxidized, and extracted with ethyl acetate. Purification via distillation yields CBP with 70–75% purity.

Critical Analysis

  • Scalability : Suitable for large-scale production due to straightforward reagent handling.

  • Challenges :

    • Requires rigorous exclusion of air to prevent Grignard decomposition.

    • Lower yields compared to catalytic methods, necessitating additional purification steps.

The Matteson-Pasto rearrangement, referenced in VulcanChem’s product documentation, converts dibromocyclopropanes to CBP via boron insertion. This method is particularly effective for synthesizing racemic trans-1-cyclopropyl-cyclopropyl-2-boronic acid pinacol ester (Fig. 2).

Key Steps

  • Dibromocyclopropane Preparation : Cyclopropanation of alkenes using diethylzinc and dibromomethane.

  • Boron Insertion : Treatment with pinacol borane in the presence of a palladium catalyst induces rearrangement, forming the cyclopropylboronic ester.

Performance Metrics

  • Yield : 60–75% for simple cyclopropanes.

  • Scope : Compatible with bicyclic and spirocyclic systems but struggles with electron-rich substrates.

Iridium-Catalyzed C–H Borylation

A 2024 study demonstrated iridium-catalyzed C–H borylation of cyclopropanes using B₂pin₂ (Fig. 3). The catalyst system [(η⁶-mesitylene)Ir(Bpin)₃/Me₂phen] activates cyclopropane C–H bonds, enabling direct borylation at room temperature.

Experimental Highlights

  • Substrate Scope : Functionalized cyclopropanes, including ketone- and ester-substituted derivatives, undergo borylation with 76–96% yields.

  • Conditions : Reactions proceed in hexane at 25°C for 12–24 hours, avoiding extreme temperatures.

Comparative Efficiency

SubstrateYield (%)Reaction Time (h)
Bromocyclopropane8118
Dicyclopropyl ketone9612
Cyanocyclopropane7624

This method excels in functional group tolerance but requires expensive iridium catalysts.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodStarting MaterialKey ReagentsYield (%)Scalability
One-Pot SynthesisPropargylic silyl etherSchwartz’s reagent, BF₃65–85High
GrignardCyclopropyl bromideMg, pinacol borate70–75Moderate
Matteson-PastoDibromocyclopropanePinacol borane60–75Low
Ir-CatalyzedCyclopropaneB₂pin₂, Ir catalyst76–96Moderate

Table 2: Physical Properties Across Sources

PropertyVulcanChemThermo Scientific
Molecular FormulaC₁₂H₂₁BO₂C₉H₁₇BO₂
Molecular Weight (g/mol)208.11168.04
CAS Number350031-03-7126689-01-8

Chemical Reactions Analysis

Types of Reactions

Cyclopropylboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
Cyclopropylboronic acid pinacol ester is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or vinyl halides with boronic esters in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. The cyclopropyl group enhances the stability and reactivity of the compound, allowing for more efficient synthesis of complex organic molecules .

Hydroboration Reactions
The compound can also participate in hydroboration reactions with alkenes and alkynes. In these reactions, it acts as a hydroborating agent under the influence of transition metal catalysts. This application is crucial for synthesizing organoboron compounds that serve as intermediates in further chemical transformations.

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, this compound is instrumental in developing biologically active compounds. Its ability to introduce cyclopropyl groups into drug candidates is significant due to the unique pharmacological properties associated with cyclopropyl-containing molecules. For example, it has been used in synthesizing inhibitors for various biological targets, including enzymes involved in disease pathways .

Case Study: FLAP Inhibitors
One notable application is its role in synthesizing inhibitors for 5-lipoxygenase activating protein (FLAP). The cyclopropyl group enhances the binding affinity of these inhibitors to their targets, demonstrating the compound's utility in drug design .

Material Science

Advanced Materials Preparation
this compound is also employed in material science for creating advanced materials with specific properties. Its reactivity allows for the modification of polymers and other materials, leading to innovative applications in electronics and nanotechnology .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves reacting cyclopropylboronic acid with pinacol under dehydrating conditions. The reaction is often conducted at elevated temperatures (around 90°C) for optimal yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Cyclopropylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Stability

Cyclopropylboronic acid pinacol ester exhibits superior solubility in organic solvents compared to its boronic acid counterpart, a trend observed across pinacol esters. For example:

  • Phenylboronic acid pinacol ester shows higher solubility in chloroform and ketones than phenylboronic acid, with minimal variation across solvents .
  • Azaesters (e.g., phenylboronic acid azaester) display significant solubility differences between solvents, with chloroform being optimal .
Compound Solubility in Chloroform Solubility in Hydrocarbons
Cyclopropylboronic acid Low Very low
Cyclopropyl pinacol ester High Moderate
Phenylboronic acid Moderate Very low
Phenyl pinacol ester High Low

Data adapted from phenylboronic acid studies .

Reactivity in Radical and Coupling Reactions

  • Cyclobutylboronic esters: Unlike cyclopropyl derivatives, cyclobutylboronic esters exhibit lower ring strain, enabling consecutive radical additions (e.g., with xanthates) to form 1,2- and 1,3-disubstituted products.
  • Alkenylboronic esters : Vinyl and substituted alkenylboronic esters (e.g., 1-propenylboronic ester) undergo nickel-catalyzed cyclopropanation to yield spirocyclic products, but β-substituted analogs require precise stereochemical control for diastereoselectivity . This compound simplifies such syntheses by directly introducing pre-formed cyclopropane rings .

Electronic and Steric Effects

  • Pyridinium boronic esters : The pinacol ester group enhances Lewis acidity in pyridinium boronic acids, strengthening cation-π interactions. This compound similarly benefits from electron-deficient boron centers, improving reactivity in cross-couplings .
  • Arylboronic esters (e.g., 4-cyclopropylphenyl pinacol ester): Bulkier substituents increase steric hindrance, reducing coupling efficiency compared to smaller cyclopropyl derivatives .

Biological Activity

Cyclopropylboronic acid pinacol ester (CAS Number: 126689-01-8) is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a cyclopropane ring and a boronic ester functional group, exhibits versatile reactivity in organic synthesis and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₇BO₂
Molecular Weight168.04 g/mol
Boiling Point146 °C
Flash Point40 °C
Density0.93 g/cm³ (20 °C)

This compound is known for its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is essential for synthesizing complex organic molecules .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acids and their derivatives, including this compound. Boronic acids have been shown to inhibit proteasomes, which are critical for protein degradation in cancer cells. For instance, the drug bortezomib, a boronic acid derivative, is used in treating multiple myeloma by targeting the proteasome pathway .

This compound can modify the selectivity and efficacy of existing anticancer agents through structural modifications, enhancing their pharmacokinetic properties .

Antibacterial and Antiviral Properties

Boronic acids have also demonstrated antibacterial and antiviral activities. This compound has been utilized as a cyclopropylating reagent in the synthesis of compounds that inhibit bacterial enzymes . The mechanism often involves the formation of boron-oxygen bonds that interact with bacterial proteins, disrupting their function.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : Propargylic silyl ethers are used as starting materials.
  • Hydroboration : Terminal acetylenes undergo hydroboration using Schwartz's Reagent.
  • Cyclization : The addition of further reagents facilitates cyclization to form the cyclopropyl ring.
  • Formation of Boronate Ester : The final step involves the reaction with pinacol to yield the desired boronate ester .

This method allows for the efficient production of various substituted cyclopropyl boronic acid pinacol esters that can be further modified for biological applications.

Case Study 1: Synthesis and Application in Medicinal Chemistry

A study focused on synthesizing this compound from propargylic alcohols demonstrated its utility in creating complex drug-like scaffolds. The synthesized compounds were tested for their ability to inhibit specific cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Activity Evaluation

In another study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential role as a lead compound for developing new antibiotics .

Q & A

Q. What are the standard protocols for synthesizing cyclopropylboronic acid pinacol ester?

this compound is typically synthesized via decarboxylative borylation of carboxylic acids. A method involves activating the carboxylic acid as an N-hydroxyphthalimide ester, followed by visible-light irradiation in the presence of bis(catecholato)diboron. This metal-free, radical-based process proceeds at room temperature and tolerates primary, secondary, and tertiary alkyl acids . Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts with aryl/vinyl tosylates or mesylates, though alkyl substrates may require optimization due to reduced efficiency .

Q. How does solubility impact experimental design with this compound?

The pinacol ester moiety improves solubility compared to the parent boronic acid. For phenylboronic acid derivatives, pinacol esters exhibit moderate solubility in chloroform, acetone, and ethers, but low solubility in hydrocarbons (e.g., methylcyclohexane). Solvent selection should prioritize chloroform or ketones for homogeneous reactions, verified via dynamic solubility testing . Pre-dissolving the ester in a compatible solvent before adding to reaction mixtures minimizes precipitation issues.

Q. What spectroscopic techniques confirm the identity and purity of this compound?

Key methods include:

  • NMR : 11^{11}B NMR signals near 30–35 ppm confirm boronate ester formation. 1^{1}H and 13^{13}C NMR identify cyclopropane protons (δ ~0.5–1.5 ppm) and pinacol methyl groups (δ ~1.0–1.3 ppm) .
  • UV-vis : Monitoring reactions with H2_2O2_2 reveals shifts in λmax (e.g., 290 nm to 405 nm for 4-nitrophenyl derivatives), indicating ester decomposition .
  • FT-IR/Raman : B-O stretching vibrations (~1350–1400 cm1^{-1}) and cyclopropane ring vibrations (~800–1000 cm^{-1) are diagnostic .

Q. What storage conditions ensure stability?

Store at 0–6°C in airtight containers to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the boronate ester .

Advanced Research Questions

Q. How do substrate steric effects influence nickel-catalyzed cyclopropanation with alkenylboronic esters?

Nickel catalysts tolerate β-substituted alkenylboronic esters (e.g., E-alkenes) with excellent diastereoselectivity (>20:1 dr) but fail with trisubstituted alkenes due to steric hindrance. For example, 1-cyclohexenylboronic ester pinacol ester does not react, while α-substituted esters (e.g., tertiary benzylic) proceed in good yields. Stereospecificity is modest for Z-alkenes (32:68 trans/cis ratio), suggesting competing pathways or incomplete geometric control .

Q. Why do cyclopropylboronic acid pinacol esters underperform in S-cyclopropylation reactions compared to other boronates?

In copper-promoted S-cyclopropylation of thiophenols, the pinacol ester fails to yield desired products, producing diaryl disulfides instead. This contrasts with cyclopropylboronic acid (25% yield) and MIDA esters (96% yield), likely due to slower transmetalation kinetics or steric hindrance from the pinacol ligand . Optimizing ligands or switching to more reactive boronates (e.g., MIDA) is recommended.

Q. What mechanistic insights explain stereochemical outcomes in radical-based borylation?

Photoinduced decarboxylative borylation proceeds via a radical chain mechanism. Initiation generates a boryl radical from the diboron reagent, which abstracts a hydrogen atom from the N-hydroxyphthalimide ester. The resulting alkyl radical combines with a second boryl radical to form the boronate ester. Computational studies (DFT) support this pathway and predict regioselectivity in complex substrates .

Q. How can computational modeling aid in predicting reactivity?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for boronate esters, guiding predictions of stability under reaction conditions. For example, cyclopropane ring strain (≈27 kcal/mol) and boronate Lewis acidity (enhanced by pinacol coordination) influence cation-π interactions in fluorescence-based assays .

Q. What strategies mitigate diastereoselectivity challenges in cyclopropanation?

For Z-alkenylboronic esters, syndiastereomer formation is favored but with poor trans/cis ratios. Using chiral nickel catalysts or additives (e.g., Lewis acids) may improve selectivity. Alternatively, post-reduction functionalization (e.g., hydrogenolysis) can invert stereochemistry .

Q. How do reaction conditions affect boronate ester stability in aqueous media?

Hydrolysis kinetics vary with pH and oxidants. For 4-nitrophenylboronic acid pinacol ester, H2_2O2_2 accelerates decomposition (t1/2 <1 hr at pH 7.27), monitored by UV-vis at 405 nm. Buffering near neutral pH and minimizing aqueous exposure during workup preserves integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
Cyclopropylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.